molecular formula C11H13ClN6S B11050674 6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050674
M. Wt: 296.78 g/mol
InChI Key: RDVCVCOIJXOXIV-UHFFFAOYSA-N
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Description

6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. These types of compounds are often explored for their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic or basic conditions to form the thiadiazole ring. Subsequent reactions with chlorinated pyrazole derivatives and isobutyl groups lead to the final compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its combination of three different heterocyclic rings, which can confer unique biological activities and chemical properties.

Properties

Molecular Formula

C11H13ClN6S

Molecular Weight

296.78 g/mol

IUPAC Name

6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H13ClN6S/c1-5(2)4-7-14-16-11-18(7)17-10(19-11)9-8(12)6(3)13-15-9/h5H,4H2,1-3H3,(H,13,15)

InChI Key

RDVCVCOIJXOXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)CC(C)C)Cl

Origin of Product

United States

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